Rebamipide

Description

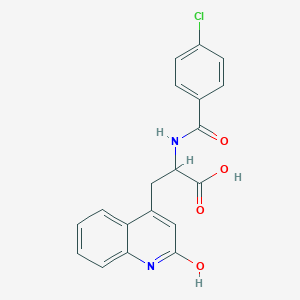

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045937 | |

| Record name | Rebamipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90098-04-7 | |

| Record name | Rebamipide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebamipide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebamipide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rebamipide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rebamipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rebamipide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAMIPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Rebamipide: A Technical Guide

Introduction

Rebamipide is a multifaceted gastroprotective agent discovered and developed by Otsuka Pharmaceutical Co., Ltd. in Japan.[1] First launched in 1990, it represents a significant advancement in the treatment of gastric ulcers and gastritis.[1] Unlike traditional acid-suppressing medications, this compound's therapeutic effects stem from its ability to enhance the physiological defense mechanisms of the gastric mucosa. This technical guide provides an in-depth overview of the discovery, chemical synthesis pathways, and the complex signaling mechanisms underlying this compound's pharmacological activity, intended for researchers, scientists, and professionals in drug development.

Discovery and Development

This compound, a quinolinone derivative, was the result of an extensive screening program by Otsuka Pharmaceutical, selected from over 500 amino acid analogs of 2(1H)-quinolinone for its potent gastroprotective and ulcer-healing properties.[2][3] Initially, its mechanism of action was attributed to its ability to induce prostaglandin synthesis and scavenge harmful oxygen free radicals.[1] Subsequent research has unveiled a more complex and multifaceted mechanism, solidifying its role in clinical practice, particularly in Asian countries.

Chemical Synthesis Pathways

The chemical synthesis of this compound, chemically known as 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolon-4-yl]propionic acid, has been approached through various routes since its inception. These pathways primarily focus on the efficient construction of the core quinolinone structure and the subsequent attachment of the substituted propionic acid side chain.

Classical Synthetic Route

The classical synthesis of this compound involves the preparation of two key intermediates: 4-bromomethyl-2(1H)-quinolinone and a protected amino malonate derivative.

Table 1: Key Intermediates in the Classical Synthesis of this compound

| Intermediate | Chemical Name | Role in Synthesis |

| A | 4-bromomethyl-2(1H)-quinolinone | Provides the quinolinone core with a reactive handle for side-chain attachment. |

| B | Diethyl 2-(acetylamino)malonate | Serves as the precursor for the amino propionic acid side chain. |

The general workflow for the classical synthesis is depicted below:

A detailed experimental protocol for the final acylation step is as follows:

Experimental Protocol: Acylation of 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid in an aqueous basic solution (e.g., sodium hydroxide solution).

-

Acylation: Cool the solution to 0-5°C. To this, add a solution of 4-chlorobenzoyl chloride in an organic solvent (e.g., acetone) dropwise while maintaining the temperature.

-

Reaction Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up: Upon completion, acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the crude this compound.

-

Purification: The crude product is then filtered, washed with water and an organic solvent (e.g., acetone), and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF-water) to yield high-purity this compound.

Table 2: Reported Yields and Purity for this compound Synthesis

| Synthesis Step | Reagents | Solvent | Reported Yield | Reported Purity (HPLC) |

| Acylation | 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid, 4-chlorobenzoyl chloride | Acetone/Water | 96.2% | 99.60% |

| Purification | Crude this compound | DMF/Water | - | >99.8% |

Alternative Synthetic Approaches

Alternative synthetic strategies have been developed to improve yield, reduce the number of steps, and enhance the overall efficiency and safety of this compound production. One notable alternative involves the use of glycine methyl ester as a starting material.

This pathway offers the advantage of using readily available and cheaper starting materials.

Signaling Pathways and Mechanism of Action

This compound's gastroprotective effects are not mediated by a single mechanism but rather through a complex interplay of various signaling pathways. Its multifaceted action contributes to both the prevention of mucosal injury and the acceleration of healing.

Prostaglandin Synthesis and Anti-inflammatory Effects

A cornerstone of this compound's mechanism is the induction of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (PGs). Prostaglandins, particularly PGE2, are crucial for maintaining gastric mucosal integrity.

This compound also exerts anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines like interleukin-8 (IL-8). This inhibition is achieved by preventing the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.

Growth Factor Signaling and Ulcer Healing

This compound promotes the healing of gastric ulcers by stimulating the expression of various growth factors and their receptors. These include epidermal growth factor (EGF), hepatocyte growth factor (HGF), and vascular endothelial growth factor (VEGF).

The upregulation of these growth factors leads to increased epithelial cell proliferation and migration, as well as angiogenesis (the formation of new blood vessels), all of which are critical processes for tissue repair and ulcer healing.

Antioxidant Activity

This compound is a potent scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals. This antioxidant activity helps to protect gastric mucosal cells from oxidative damage, a key factor in the pathogenesis of gastritis and ulcer formation.

Experimental Workflows for Biological Evaluation

The multifaceted pharmacological activities of this compound have been characterized using a variety of in vitro and in vivo experimental models.

In Vitro Assays

Table 3: Common In Vitro Assays for this compound Evaluation

| Assay | Cell Line | Endpoint Measured | Purpose |

| COX-2 Expression | Gastric epithelial cells (e.g., RGM1) | COX-2 mRNA and protein levels | To assess the induction of cyclooxygenase-2. |

| Prostaglandin E2 Assay | Gastric epithelial cells | PGE2 concentration in cell culture supernatant | To quantify the stimulation of prostaglandin synthesis. |

| NF-κB Activation Assay | Endothelial cells (e.g., HUVECs) or gastric epithelial cells | Phosphorylation of IκB-α, nuclear translocation of p65 | To investigate the inhibition of the NF-κB signaling pathway. |

| Cell Proliferation Assay | Gastric cancer cells (e.g., AGS) or normal gastric epithelial cells | Cell viability and proliferation rates (e.g., using MTT or BrdU assays) | To evaluate the effect on cell growth and proliferation. |

| Cell Migration (Wound Healing) Assay | Gastric epithelial cells | Rate of closure of a scratch wound in a cell monolayer | To assess the stimulation of epithelial cell migration. |

| Antioxidant Activity Assay | Cell-free systems or cellular assays | Scavenging of free radicals (e.g., DPPH assay), inhibition of lipid peroxidation | To determine the direct antioxidant capacity. |

In Vivo Models

Animal models are indispensable for evaluating the in vivo efficacy and mechanism of action of this compound.

Rat models of gastric mucosal injury induced by non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to assess the protective effects of this compound. In these models, the extent of gastric lesions is quantified, and tissue samples are collected for histological and biochemical analyses.

Conclusion

This compound stands out as a unique gastroprotective agent with a well-established safety and efficacy profile. Its discovery and development have provided valuable insights into the complex mechanisms of gastric mucosal defense and repair. The chemical synthesis of this compound has evolved to ensure efficient and high-purity production. Its multifaceted mechanism of action, involving the modulation of prostaglandin synthesis, inflammation, growth factor signaling, and oxidative stress, makes it a subject of ongoing research and a valuable therapeutic option for a range of gastric disorders. This technical guide has provided a comprehensive overview of the core aspects of this compound, from its discovery to its intricate biological activities, to aid researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. | Semantic Scholar [semanticscholar.org]

Beyond the Gut: A Technical Guide to the Expanding Cytoprotective Roles of Rebamipide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Rebamipide, a quinolinone derivative, has long been established as a potent gastroprotective agent. Its clinical utility in treating gastritis and gastric ulcers is primarily attributed to its ability to increase endogenous prostaglandin production, enhance mucus secretion, and scavenge reactive oxygen species (ROS). However, a growing body of evidence reveals that the cytoprotective effects of this compound extend far beyond the gastrointestinal tract. This technical guide synthesizes preclinical and clinical data elucidating the multifaceted protective mechanisms of this compound in ocular, renal, neurological, and pulmonary tissues. We will delve into the molecular pathways modulated by this compound, including the inhibition of inflammatory cascades such as NF-κB and the NLRP3 inflammasome, and the activation of antioxidant defenses via the Nrf2 signaling pathway. This guide provides a comprehensive overview of its extra-gastrointestinal applications, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to support further research and drug development endeavors.

Ocular Cytoprotection: A Novel Approach for Dry Eye Disease

This compound has emerged as a promising therapeutic for dry eye disease (DED), not merely as a lubricating agent but as an active modulator of ocular surface health. Its efficacy is rooted in its mucin-secretagogue and anti-inflammatory properties.

Mechanism of Action in the Eye

This compound's primary ocular benefit is its ability to increase the production of both membrane-associated and secreted mucins from conjunctival goblet cells and corneal epithelial cells.[1][2] Mucins are crucial for maintaining the stability of the tear film and protecting the ocular surface.[3] this compound upregulates the gene expression of key mucins, including MUC1, MUC4, and MUC16.[2] Furthermore, it exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-6 and IL-8 in conjunctival epithelial cells, an action mediated through the suppression of NF-κB activation.[2] In animal models of DED, this compound has been shown to restore the balance of T helper 17 (Th17) and regulatory T (Treg) cells, further contributing to its anti-inflammatory profile.

Clinical Efficacy in Dry Eye Disease

Multiple clinical trials have demonstrated the efficacy and safety of 2% this compound ophthalmic suspension in treating DED. Treatment with this compound leads to significant improvements in both the objective signs and subjective symptoms of DED.

Table 1: Summary of Quantitative Data from this compound Dry Eye Disease Clinical Trials

| Outcome Measure | This compound 2% | Control (Sodium Hyaluronate 0.1%) | p-value | Reference |

| Change in Fluorescein Corneal Staining Score (4 weeks) | Greater Improvement | Lesser Improvement | Superiority Verified | |

| Change in Lissamine Green Conjunctival Staining Score (4 weeks) | Greater Improvement | Lesser Improvement | Superiority Verified | |

| Patient's Overall Treatment Impression (Improved/Markedly Improved at 4 weeks) | 64.5% | 34.7% | <0.05 | |

| Improvement in Foreign Body Sensation (4 weeks) | Significant Improvement | Less Improvement | <0.05 | |

| Improvement in Eye Pain (4 weeks) | Significant Improvement | Less Improvement | <0.05 |

Experimental Protocols

1.3.1. Quantification of Mucin-like Substances in Rabbit Conjunctiva

-

Animal Model: Male rabbits are treated with 2% this compound ophthalmic suspension six times a day for 14 days.

-

Sample Collection: After the final administration on day 15, the conjunctiva is excised.

-

Alcian Blue Binding Assay: The conjunctival tissue is weighed and homogenized in a cold 0.25 M sucrose solution. The amount of mucin-like substances is measured using an Alcian blue binding method, where the absorbance is read spectrophotometrically. This method quantifies the amount of sulfated and carboxylated mucins.

1.3.2. Assessment of Ocular Surface Damage in Clinical Trials

-

Fluorescein Corneal Staining (FCS): The cornea is divided into sections, and after instillation of fluorescein dye, the degree of staining in each section is graded on a scale (e.g., 0-3). The total score reflects the extent of corneal epithelial damage.

-

Lissamine Green Conjunctival Staining (LGCS): A similar grading system is used to assess epithelial damage on the conjunctiva after the application of lissamine green dye.

Nephroprotection: Counteracting Drug-Induced Kidney Injury

This compound has demonstrated significant protective effects against nephrotoxicity induced by drugs such as methotrexate. Its renoprotective actions are linked to its potent antioxidant and anti-inflammatory properties.

Mechanism of Action in the Kidney

In a rat model of methotrexate-induced nephrotoxicity, this compound was found to mitigate kidney injury by activating the NRF-2 (Nuclear factor erythroid 2-related factor 2) protein. This activation leads to an upregulation of the antioxidant genes SIRT-1 and FOXO-3, thereby boosting the kidney's antioxidant defenses. Concurrently, this compound inhibits the inflammatory response by downregulating the expression of NF-κB-p65 and Toll-like receptor 4 (TLR-4). Furthermore, it has been shown to activate the pro-survival mTOR/PI3K/AKT signaling pathway.

Quantitative Data from Preclinical Nephrotoxicity Studies

Table 2: Effects of this compound on Methotrexate-Induced Nephrotoxicity in Rats

| Parameter | Methotrexate (MTX) Group | This compound + MTX Group | Reference |

| Serum Urea | Significantly Increased | Significantly Reduced vs. MTX | |

| Serum Creatinine | Significantly Increased | Significantly Reduced vs. MTX | |

| Renal NRF-2 Protein | Decreased | Markedly Activated vs. MTX | |

| Renal NF-κB-p65 Expression | Increased | Significantly Downregulated vs. MTX | |

| Renal TLR-4 Expression | Increased | Significantly Downregulated vs. MTX | |

| Histopathological Damage (Glomerular size, tubular cell damage) | Severe | Attenuated |

Experimental Protocols

2.3.1. Methotrexate-Induced Nephrotoxicity Rat Model

-

Animals: Male Wistar rats.

-

Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of methotrexate (20 mg/kg).

-

This compound Treatment: Oral gavage of this compound (100 mg/kg/day) for 7 days before and 5 days after the methotrexate injection.

-

Assessment of Renal Function: Blood samples are collected to measure serum levels of urea and creatinine using standard biochemical assays.

-

Histopathological Examination: Kidney tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate glomerular and tubular morphology.

-

Western Blot for NRF-2 and NF-κB-p65: Kidney tissue lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane and probed with primary antibodies specific for NRF-2 and NF-κB-p65, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Neuroprotection: A Potential Therapeutic for Neurodegenerative Diseases

Emerging research highlights the neuroprotective potential of this compound in experimental models of both Parkinson's and Alzheimer's disease.

Mechanism of Action in the Brain

In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound was shown to alleviate neuroinflammation and dopaminergic neurodegeneration by inhibiting the NLRP3 inflammasome. Surface plasmon resonance analysis confirmed a direct binding of this compound to NLRP3. This inhibition of the inflammasome leads to a significant downregulation of IL-1β levels and reduced microglial activation.

In a rat model of sporadic Alzheimer's disease induced by intracerebroventricular streptozotocin, this compound treatment significantly attenuated cognitive deficits and oxidative stress. It also improved the density and survival of neurons in the hippocampus. The protective effects were associated with a reduction in acetylcholinesterase activity, nitrite levels, and lipid peroxidation, along with an increase in antioxidant enzyme levels (glutathione and catalase).

Quantitative Data from Preclinical Neuroprotection Studies

Table 3: Effects of this compound in a Mouse Model of Parkinson's Disease

| Parameter | MPTP Group | This compound + MPTP Group | Reference |

| Striatal Dopamine Levels | Significantly Decreased | Preserved | |

| Dopaminergic Neuron Loss in Substantia Nigra | Significant Loss | Significantly Reduced | |

| Microglial Activation | Increased | Significantly Reduced | |

| IL-1β Levels | Increased | Significantly Downregulated | |

| Motor Deficits (Bradykinesia, Motor Coordination) | Severe | Improved |

Table 4: Effects of this compound in a Rat Model of Alzheimer's Disease

| Parameter | Streptozotocin (STZ) Group | This compound + STZ Group | Reference |

| Cognitive Deficit | Significant Deficit | Attenuated | |

| Hippocampal Neuronal Density | Decreased | Improved | |

| Acetylcholinesterase Activity | Increased | Attenuated | |

| Lipid Peroxidation | Increased | Attenuated | |

| Antioxidant Enzyme Levels (Glutathione, Catalase) | Decreased | Increased |

Experimental Protocols

3.3.1. MPTP-Induced Parkinson's Disease Mouse Model

-

Model Induction: Mice are administered MPTP to induce dopaminergic neuron loss.

-

This compound Administration: this compound is administered to the mice, often via oral gavage.

-

Behavioral Testing: Motor function is assessed using tests such as the rotarod test (for motor coordination) and the open field test (for locomotor activity).

-

Neurochemical Analysis: Dopamine and its metabolites in the striatum are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra. Markers for microglial activation (e.g., Iba1) and NLRP3 inflammasome components are also assessed.

3.3.2. Streptozotocin-Induced Alzheimer's Disease Rat Model

-

Model Induction: Sporadic Alzheimer's disease is induced by intracerebroventricular (ICV) injection of streptozotocin.

-

Cognitive Assessment: Spatial learning and memory are evaluated using behavioral tests like the Morris water maze and the object recognition test.

-

Biochemical Assays: Brain tissue homogenates are used to measure levels of acetylcholinesterase, nitrite (an indicator of nitric oxide production), and markers of lipid peroxidation (e.g., malondialdehyde). The activity of antioxidant enzymes such as glutathione and catalase is also determined.

-

Histology: Brain sections, particularly the hippocampus, are examined for neuronal degeneration.

Pulmonary Protection: Attenuating Allergic Airway Inflammation

This compound has also demonstrated anti-inflammatory properties in the lungs. In a mouse model of mite-induced asthma, this compound suppressed the infiltration of eosinophils into the airways and lungs and attenuated the production of reactive oxygen species. A key mechanism identified was the inhibition of IL-33 production, a cytokine that drives Th2-associated inflammatory responses characteristic of asthma. Furthermore, this compound has been shown to reduce the expression of other inflammatory cytokines, including IL-4 and IL-5.

Table 5: Effects of this compound in a Mouse Model of Mite-Induced Asthma

| Parameter | Mite-Exposed Group | This compound + Mite-Exposed Group | Reference |

| Eosinophil Infiltration in Airways | Increased | Suppressed | |

| Reactive Oxygen Species Production in Lungs | Increased | Attenuated | |

| IL-33 Production | Increased | Inhibited |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Experimental Workflows

Caption: Workflow for studying this compound's nephroprotective effects.

Conclusion and Future Directions

The evidence strongly supports the repositioning of this compound as a broad-spectrum cytoprotective agent with therapeutic potential extending well beyond its original gastrointestinal indications. Its ability to enhance mucosal defense, suppress inflammation, and combat oxidative stress through multiple signaling pathways makes it a compelling candidate for treating a variety of conditions characterized by cellular injury and inflammation. The well-established safety profile of oral this compound further enhances its appeal for these new applications.

Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy of this compound in dry eye disease, and to explore its potential in nephroprotection, neurodegenerative disorders, and pulmonary diseases. Further mechanistic studies are also warranted to fully elucidate the downstream targets of the signaling pathways it modulates and to identify potential biomarkers for predicting treatment response. The development of novel formulations to enhance bioavailability in specific target tissues will also be a critical step in realizing the full therapeutic potential of this versatile cytoprotective drug.

References

Basic research into Rebamipide's effects on intestinal barrier function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal barrier is a complex, semipermeable barrier that plays a crucial role in maintaining gut homeostasis by preventing the passage of harmful intraluminal substances, such as toxins, antigens, and microorganisms, into the systemic circulation. Disruption of this barrier is implicated in the pathogenesis of various gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and nonsteroidal anti-inflammatory drug (NSAID)-induced enteropathy. Rebamipide, a gastroprotective agent, has demonstrated significant potential in preserving and restoring intestinal barrier function through a variety of mechanisms. This technical guide provides an in-depth analysis of the effects of this compound on the intestinal barrier, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanisms of Action

This compound exerts its protective effects on the intestinal barrier through a multifaceted approach, which includes:

-

Enhancement of Tight Junction Integrity: this compound has been shown to upregulate the expression of key tight junction proteins, such as claudins and zonula occludens (ZO-1), which are essential for maintaining the paracellular barrier.[1][2]

-

Stimulation of Mucin Production: It increases the secretion of mucins, particularly MUC2, from goblet cells, thereby reinforcing the mucus layer that acts as the first line of defense.[3][4]

-

Anti-inflammatory Properties: this compound suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, and inhibits neutrophil activation, reducing mucosal inflammation.[5]

-

Modulation of Gut Microbiota: Studies suggest that this compound can modulate the composition of the intestinal microbiota, which plays a critical role in maintaining barrier function.

-

Induction of Prostaglandin Synthesis: It stimulates the production of prostaglandins, which are known to be cytoprotective to the gastrointestinal mucosa.

-

Scavenging of Reactive Oxygen Species (ROS): this compound exhibits antioxidant properties by scavenging harmful free radicals, thus protecting intestinal epithelial cells from oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical and clinical studies investigating the effects of this compound on intestinal barrier function.

Table 1: In Vivo Studies on this compound's Effects on Intestinal Injury

| Model Organism | Injury Model | This compound Dosage | Key Findings | Reference |

| Rat | Indomethacin-induced | 30 and 100 mg/kg, p.o. | Reduced intestinal lesion area by 41% and 51%, respectively (p<0.01). | |

| Mouse | Aspirin-induced | 320 mg/kg/d for 5 days | Significantly increased proliferative index of small intestinal epithelium (P < 0.05). | |

| Rat | Gastroesophageal Reflux Disease (GERD) | 100 mg/kg, p.o. (with PPI) | Significantly higher expression of claudin-3 and -4 compared to control. | |

| Rat | Diclofenac-induced | Pretreatment | Significantly lower macroscopic and histological scores of small intestinal mucosa (p < 0.01). |

Table 2: In Vitro Studies on this compound's Effects on Intestinal Epithelial Cells

| Cell Line | Experimental Model | This compound Concentration | Key Findings | Reference |

| LS174T (goblet-like cells) | Mucin Secretion Assay | Not specified | Significantly increased MUC2 mRNA expression (P=0.003) and MUC2 protein secretion in a concentration-dependent manner. | |

| RIE (rat intestinal epithelial) cells | Wound Healing Assay | 2 mmol/L | Enhanced migration of RIE cells. | |

| Caco-2 cells | Permeability Assay | Not specified | Increased permeability of this compound nanocrystals compared to pure API. | |

| RGM-1 (rat gastric mucosal) cells | Aspirin-induced permeability | Not specified | Prevented aspirin-induced increase in FITC-dextran transport and disruption of ZO-1 distribution. |

Table 3: Clinical Studies on this compound's Efficacy

| Study Population | Condition | This compound Dosage | Key Findings | Reference |

| Patients with D-IBSoFD | Diarrheal variant of IBS with Functional Dyspepsia | Not specified | Significantly decreased serum zonulin levels. | |

| Healthy Volunteers | NSAID-induced enteropathy | Not specified | Showed a beneficial effect against small bowel damage (total RR = 2.70, 95% CI = 1.02-7.16, P = 0.045) compared to placebo. | |

| Patients with Erosive Gastritis | Erosive Gastritis | 150 mg twice daily (AD-203) vs. 100 mg thrice daily (Mucosta®) | Erosion improvement rates of 39.7% (AD-203) and 43.8% (Mucosta®) after 2 weeks. |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vivo Model of NSAID-Induced Intestinal Injury

-

Animal Model: Male Wistar rats or BALB/c mice are commonly used.

-

Induction of Injury:

-

Indomethacin: A single oral dose of 10 mg/kg is administered.

-

Aspirin: Oral administration of 200 mg/kg/day for 5 days.

-

Diclofenac: Intragastric administration.

-

-

This compound Administration: this compound is typically administered orally (p.o.) at varying doses (e.g., 30, 100, or 320 mg/kg) before or after the induction of injury.

-

Assessment of Injury:

-

Macroscopic Evaluation: The area of intestinal lesions (ulcers, erosions) is measured.

-

Histological Analysis: Intestinal tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and epithelial thickness.

-

Biochemical Assays: Myeloperoxidase (MPO) activity and thiobarbituric acid-reactive substances (TBARS) can be measured as markers of inflammation and oxidative stress.

-

-

Protein and Gene Expression Analysis:

-

Western Blot: To quantify the expression of tight junction proteins (claudins, occludin, ZO-1), signaling proteins (COX-2, β-catenin), and inflammatory markers.

-

Quantitative PCR (qPCR): To measure the mRNA levels of target genes.

-

In Vitro Model of Intestinal Epithelial Cell Function

-

Cell Lines:

-

LS174T cells: A human colon adenocarcinoma cell line that exhibits goblet cell-like characteristics and is used to study mucin secretion.

-

RIE cells: A non-transformed rat intestinal epithelial cell line used for wound healing and migration assays.

-

Caco-2 cells: A human colorectal adenocarcinoma cell line that differentiates into a monolayer with characteristics of the small intestinal epithelium, widely used for permeability studies.

-

-

Experimental Assays:

-

Mucin Secretion Assay:

-

PAS Staining: Periodic acid-Schiff staining is used to visualize intracellular mucin content.

-

Dot Blot: To quantify the amount of secreted MUC2 protein in the cell culture supernatant using a specific antibody.

-

qPCR: To measure MUC2 mRNA expression levels.

-

-

Wound Healing (Migration) Assay:

-

A "wound" is created in a confluent monolayer of cells.

-

Cell migration to close the wound is monitored over time, with and without this compound treatment.

-

-

Permeability Assay:

-

Cells are grown on permeable supports (e.g., Transwell inserts).

-

The passage of a fluorescent marker (e.g., FITC-dextran) across the cell monolayer is measured to assess paracellular permeability.

-

-

Signaling Pathways and Visualizations

This compound's effects on intestinal barrier function are mediated by several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

This compound's Protective Mechanisms against NSAID-Induced Injury

This diagram illustrates the multifaceted protective actions of this compound against damage induced by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Caption: this compound's protective actions against NSAID-induced intestinal injury.

This compound-Mediated Mucin Secretion Pathway

This workflow illustrates how this compound stimulates mucin secretion in intestinal goblet cells through the Akt signaling pathway.

Caption: this compound stimulates mucin secretion via the EGFR/Akt pathway.

This compound's Role in Epithelial Restitution and Regeneration

This diagram outlines the signaling cascade through which this compound promotes the healing and regeneration of the intestinal epithelium.

Caption: this compound promotes epithelial regeneration and restitution.

Conclusion

This compound demonstrates a robust and multifaceted capacity to protect and restore intestinal barrier function. Its mechanisms of action, including the strengthening of tight junctions, enhancement of the mucus barrier, potent anti-inflammatory effects, and modulation of key signaling pathways, make it a compelling agent for the management of various gastrointestinal disorders characterized by impaired barrier integrity. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy. Further research, particularly large-scale clinical trials, will be crucial to fully elucidate its therapeutic potential and establish its role in the clinical management of intestinal barrier dysfunction.

References

- 1. Protective effect and mechanism of this compound on NSAIDs associated small bowel injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prophylactic effect of this compound on aspirin-induced gastric lesions and disruption of tight junctional protein zonula occludens-1 distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound upregulates mucin secretion of intestinal goblet cells via Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

Rebamipide: A Technical Guide to its Chemical Structure and Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical architecture of rebamipide and the critical relationships between its structural components and biological activities. This compound, a quinolinone derivative, is a widely utilized gastroprotective agent with a multifaceted mechanism of action. Understanding its chemical properties and structure-activity relationship (SAR) is paramount for the development of novel analogs and therapeutic applications.

Chemical Structure of this compound

This compound is chemically described as (±)-2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.[1] Its molecular formula is C₁₉H₁₅ClN₂O₄, with a molar mass of 370.79 g·mol⁻¹. The structure comprises three key moieties:

-

A 2(1H)-quinolinone Core: This bicyclic heterocyclic system is fundamental to the molecule's scaffold.

-

A Propionic Acid Side Chain: Attached at position 4 of the quinolinone ring, this group is crucial for its classification as an amino acid derivative.

-

An N-(4-chlorobenzoyl)amino Group: Attached to the alpha-carbon of the propionic acid chain, this group significantly influences the molecule's activity.

The presence of a chiral center at the alpha-carbon of the propionic acid results in two enantiomers, though it is typically used as a racemic mixture.

Chemical Identifiers:

-

IUPAC Name: 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid

-

CAS Number: 90098-04-7

-

SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Structure-Activity Relationship (SAR)

This compound was identified as a lead compound after screening over 500 amino acid analogs of 2(1H)-quinolinone for their efficacy in healing experimental gastric ulcers.[2] This extensive research underscored the importance of specific structural features for its gastroprotective and anti-inflammatory activities.

Key Structural Features for Activity

Descriptive SAR studies have elucidated several structural elements critical for this compound's efficacy, particularly its potent hydroxyl radical scavenging activity. These features include:

-

The 3,4-double bond and the 2-oxo functionality of the quinolinone moiety.

-

The carbonyl group of the amide linkage.

-

The presence of the para-substituted chlorobenzyl group .

These components are believed to work in concert to create a pharmacophore capable of effectively neutralizing reactive oxygen species (ROS) and interacting with biological targets.

Quantitative SAR of this compound Derivatives

While comprehensive SAR data on the primary anti-ulcer activity of this compound analogs is not extensively published, a quantitative analysis of this compound and its derivatives as inhibitors of the Suppressor of T-cell Receptor Signaling-1 Histidine Phosphatase (Sts-1HP) provides valuable insight into the molecule's SAR.[3] This study highlights how modifications to the core structure impact inhibitory potency.

| Compound | R¹ (Position 4 of Benzoyl Ring) | R² (Position 7 of Quinolinone Ring) | IC₅₀ (µM) against Sts-1HP[3] |

| This compound | Cl | H | 0.8 ± 0.1 |

| Analog 1 | H | H | 1.9 ± 0.3 |

| Analog 2 | F | H | 0.6 ± 0.1 |

| Analog 3 | Br | H | 0.8 ± 0.1 |

| Analog 4 | I | H | 1.1 ± 0.1 |

| Analog 5 | CH₃ | H | 0.9 ± 0.1 |

| Analog 6 | CH₂CH₃ | H | 0.7 ± 0.1 |

| Analog 7 | CF₃ | H | 0.6 ± 0.1 |

| Analog 8 | OCH₃ | H | 1.1 ± 0.1 |

| Analog 9 | Cl | OCH₃ | 1.8 ± 0.3 |

| Analog 10 | Cl | F | 1.0 ± 0.1 |

Table 1: Inhibitory activity (IC₅₀) of this compound and its analogs against Sts-1HP. This data demonstrates the sensitivity of the molecule's activity to substitutions on both the benzoyl and quinolinone rings.[3]

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are not attributed to a single mechanism but rather to a constellation of actions that collectively enhance mucosal defense and promote healing.

Induction of Prostaglandin Synthesis

This compound stimulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (PGs), particularly PGE₂. Prostaglandins play a crucial role in gastric cytoprotection by increasing mucus and bicarbonate secretion and improving mucosal blood flow. This induction is a transient effect, providing a localized and controlled increase in protective mediators.

Anti-inflammatory and Cytoprotective Effects

A significant component of this compound's action is its ability to mitigate inflammation and protect cells from damage. It achieves this by scavenging reactive oxygen species (ROS) and inhibiting the activation and infiltration of neutrophils, which are key drivers of mucosal injury.

-

ROS Scavenging: this compound is a potent scavenger of hydroxyl radicals, directly neutralizing these damaging molecules. The second-order rate constant for this reaction is 2.24 x 10¹⁰ M⁻¹s⁻¹, indicating a highly efficient process.

-

Neutrophil Inhibition: The drug inhibits neutrophil chemotaxis, adherence to endothelial cells, and the production of superoxide anions. This reduces the inflammatory cascade at sites of mucosal injury.

Key Experimental Protocols

The biological activities of this compound and its analogs are assessed using a variety of established in vivo and in vitro models.

Acetic Acid-Induced Gastric Ulcer Model in Rats

This in vivo model is a standard for evaluating the ulcer healing properties of test compounds. It produces deep, well-defined ulcers that closely resemble human peptic ulcers.

Methodology:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats (200-250g) are fasted for 24 hours prior to the procedure, with free access to water.

-

Anesthesia: Animals are anesthetized (e.g., ketamine/xylazine or intraperitoneal pentobarbital sodium).

-

Surgical Procedure: A midline laparotomy is performed to expose the stomach.

-

Ulcer Induction: A solution of acetic acid (e.g., 60-100%) is applied to the serosal surface of the stomach, typically in the antral region. This is often done by injecting a small volume (e.g., 0.12 mL) into the subserosal layer or by applying a filter paper soaked in acetic acid to the serosa for a fixed duration (e.g., 30-90 seconds).

-

Closure: The stomach is returned to the peritoneal cavity, and the abdominal wall is sutured.

-

Treatment: The test compound (this compound or analog) or vehicle is administered orally, typically once or twice daily, for a period of 7 to 14 days, starting on a specified day post-ulcer induction.

-

Evaluation: At the end of the treatment period, animals are euthanized, and their stomachs are removed. The ulcerated area is measured (in mm²), and a healing index is calculated. Histological examination is often performed to assess the quality of mucosal regeneration.

In Vitro ROS Scavenging Activity Assay (ESR)

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive method for detecting and quantifying free radicals, providing direct evidence of a compound's scavenging ability.

Methodology:

-

Radical Generation: Hydroxyl radicals (•OH) are generated in a controlled system, such as the Fenton reaction (Fe²⁺ + H₂O₂) or by UV irradiation of H₂O₂.

-

Spin Trapping: A spin trap agent, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), is added to the system. The spin trap reacts with the short-lived hydroxyl radicals to form a more stable radical adduct (DMPO-OH) that can be detected by ESR.

-

Incubation with Test Compound: The radical-generating system and spin trap are incubated with varying concentrations of this compound or a control scavenger.

-

ESR Measurement: The reaction mixture is transferred to a quartz capillary tube and placed within the ESR spectrometer. The intensity of the characteristic DMPO-OH signal is measured.

-

Quantification: The scavenging activity is determined by the dose-dependent decrease in the ESR signal intensity of the DMPO-OH adduct compared to the control (without this compound). The second-order rate constant can be calculated from kinetic studies.

Prostaglandin E₂ (PGE₂) Immunoassay

This assay quantifies the amount of PGE₂ produced by cells or tissues, providing a measure of COX-2 activity following stimulation with a test compound.

Methodology:

-

Sample Preparation:

-

In Vitro: Gastric mucosal cells (e.g., RGM1) are cultured and treated with various concentrations of this compound for a specified time. The cell culture supernatant is then collected.

-

In Vivo: Gastric mucosal tissue is homogenized in a buffer, and the homogenate is centrifuged to obtain a clear supernatant.

-

-

Assay Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is typically used. PGE₂ in the sample competes with a fixed amount of enzyme-labeled PGE₂ (e.g., alkaline phosphatase-labeled) for binding to a limited number of anti-PGE₂ antibody sites coated on a microplate.

-

Procedure:

-

Standards and samples are added to the antibody-coated wells.

-

The enzyme-labeled PGE₂ conjugate is added.

-

The plate is incubated to allow for competitive binding.

-

The plate is washed to remove unbound reagents.

-

A substrate solution (e.g., pNPP) is added, which develops a color in proportion to the amount of enzyme-labeled PGE₂ that has bound. The color intensity is inversely proportional to the concentration of PGE₂ in the sample.

-

-

Detection: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 405 nm).

-

Calculation: A standard curve is generated using known concentrations of PGE₂, and the concentration of PGE₂ in the samples is interpolated from this curve.

References

- 1. Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents. 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propi oni c acid and related compounds. | Semantic Scholar [semanticscholar.org]

- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and derivatives are potent, selective inhibitors of histidine phosphatase activity of the Suppressor of T cell Receptor Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rebamipide Dosage Determination in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the determination of rebamipide dosage for in vivo animal studies, covering various therapeutic areas. The information is compiled from peer-reviewed scientific literature to assist in the design and execution of preclinical research.

Introduction to this compound

This compound is a gastroprotective and mucoprotective agent with a multifaceted mechanism of action.[1][2][3] It is known to stimulate prostaglandin synthesis, enhance mucus production, scavenge free radicals, and exhibit anti-inflammatory properties.[1][4] These characteristics have led to its investigation in a wide range of disease models beyond its primary indication for gastric ulcers.

Pharmacokinetics of this compound in Animals

Understanding the pharmacokinetic profile of this compound in different animal species is crucial for designing effective in vivo studies. This compound is a poorly water-soluble molecule, which can affect its absorption.

Key Pharmacokinetic Parameters:

-

Absorption: this compound is better absorbed in the lower gastrointestinal tract compared to the acidic upper GI tract, which can result in two distinct plasma concentration peaks. In rats, a double-peak phenomenon in the pharmacokinetic profile has been observed.

-

Distribution: When administered orally to rats, the highest concentrations of radiolabelled this compound were found in the stomach, intestines, kidneys, and liver.

-

Metabolism: this compound undergoes minimal first-pass metabolism. In the liver, it is primarily metabolized by the CYP3A4 enzyme.

-

Elimination: The plasma elimination half-life is approximately two hours. About 10% of an oral dose is eliminated in the urine in healthy adult males, with the rest excreted in feces as inactive metabolites.

Interspecies Differences:

Significant differences in the pharmacokinetics of this compound have been observed between species. For instance, the half-life of this compound in rats is longer (12.85 ± 7.86 h) than in dogs (5.62 ± 2.24 h).

Dosage and Administration in Various Animal Models

The appropriate dosage and route of administration for this compound are highly dependent on the animal model and the disease being studied.

Gastrointestinal Disorders

Table 1: this compound Dosage for Gastrointestinal Models

| Disease Model | Animal Species | Route of Administration | Dosage | Treatment Duration | Key Findings |

| Indomethacin-induced small intestinal injury | Rat | Oral (p.o.) | 30 and 100 mg/kg | 5 doses over 31 hours | Dose-dependently reduced intestinal lesion area. |

| Indomethacin-induced intestinal damage | Rat | Oral (p.o.) | 30-300 mg/kg | Twice, 30 min before and 6 h after indomethacin | Dose-dependently prevented the development of intestinal lesions. |

| Acetic acid-induced gastric ulcers | Rat | Oral (p.o.) | Not specified | 7 days | Promoted ulcer healing delayed by alendronate. |

| DSS-induced colitis | Rat | Oral (in diet) | 160 mg/kg/day | 1 week | Significantly lessened clinical and histopathological findings of colitis. |

| DSS-induced colitis | Rat | Rectal enema | 0.3% or 1% solution | 14 days, twice daily | Ameliorated stool abnormality and reduced colonic mucosal lesions. |

| TNBS-induced colitis | Rat | Rectal enema | 1% solution (2 mL/kg) | 7 days, twice daily | Reduced mucosal damage and thickening of the colonic wall. |

| 5-Fluorouracil-induced small intestinal mucositis | Mouse | Oral (p.o.) | 150 mg/kg | 6 days | Attenuated the severity of mucosal injury. |

| Ammonia-induced gastric mucosal lesions | Rat | Intraperitoneal (i.p.) | 10-100 mg/kg | Single dose | Dose-dependently decreased the severity of gastric mucosal lesions. |

Ophthalmic Conditions

Table 2: this compound Dosage for Ocular Models

| Disease Model | Animal Species | Route of Administration | Dosage | Treatment Duration | Key Findings |

| Scopolamine-induced dry eye | Mouse | Topical (eye drops) | 2% solution | 2 weeks, four times daily | Reduced corneal staining scores and increased tear film breakup time. |

| Environmental dry eye stress | Mouse | Topical (eye drops) | 2% solution | 7 days (4 days pretreatment) | Lowered lissamine green staining score and preserved corneal sensitivity. |

| N-acetylcysteine-induced dry eye | Rabbit | Topical (eyelid application) | 1.5% nanoparticle formulation | 6 days, once daily | Increased lacrimal fluid volume and mucin levels. |

| Glaucoma eyedrop-induced ocular surface disorders | Rabbit | Topical (eye drops) | 50 µL | 30 days, four times daily | Improved corneal and conjunctival epithelial damage. |

| Denervation-induced dry eye | Rabbit | Topical (eye drops) | 2% suspension | 14 days, four times daily | Significantly improved fluorescein and rose bengal scores. |

Other Conditions

Table 3: this compound Dosage for Other Models

| Disease Model | Animal Species | Route of Administration | Dosage | Treatment Duration | Key Findings |

| Sjögren's Syndrome | Mouse (NFS/sld) | Oral (p.o.) | 0.3 or 3 mg/kg | 4 weeks, daily | The 3 mg/kg dose prevented the development of autoimmune lesions. |

| Cauterization-induced oral ulcer | Rat | Intra-oral | 2% and 4% liquids (0.5 mL/kg) | 5 days, four times daily | Showed significant healing effects. |

| Radiation-induced glossitis | Rat | Intra-oral | 2% liquid (0.5 mL/kg) | 14 days, six times daily | Significantly reduced the area of ulcerated injury. |

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways.

-

Pro-Survival and Anti-Apoptotic Pathways: this compound activates the ERK1/2, p38MAPK, and AKT/mTOR signaling pathways. This leads to increased production of mucin and COX-2, and an increase in anti-apoptotic factors like Bcl-2, while reducing pro-apoptotic proteins.

-

Anti-Inflammatory Pathways: this compound can inhibit the Toll-like receptor 4/NF-κB pathway, which helps in restoring tight junctions in the gastric mucosa. It also reduces NF-κB signaling activity in salivary glands, which alleviates inflammation in mouse models of Sjögren's syndrome.

-

Mucin Production Pathway: In corneal epithelial cells, this compound enhances the expression of MUC1, MUC4, and MUC16 genes through the activation of the EGFR pathway, leading to increased mucin production.

-

Anti-fibrotic and Anti-tumor Pathways: this compound has been shown to trigger the suppressor of mothers against decapentaplegic (SMAD) signaling pathway, leading to the inhibition of human gastric cancer cell growth. It also suppresses the induction of β-catenin, reducing the potential for tumor proliferation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a gastrointestinal protective drug with pleiotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

Standard Protocol for Rebamipide Administration in Rat Models of Gastritis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rebamipide is a gastroprotective agent demonstrated to be effective in the treatment of gastritis and gastric ulcers. Its mechanism of action is multifaceted, involving the enhancement of mucosal defense, antioxidant properties, and anti-inflammatory effects.[1] In preclinical research, rat models of gastritis are crucial for evaluating the efficacy and mechanisms of therapeutic agents like this compound. This document provides a standardized protocol for the administration of this compound in common rat models of gastritis, including detailed experimental procedures, data presentation, and visualization of relevant signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize typical dosages and protocols for inducing gastritis in rat models and the subsequent administration of this compound.

Table 1: Gastritis Induction Protocols in Rats

| Induction Method | Agent | Dosage/Concentration | Route of Administration | Duration/Frequency | Reference |

| NSAID-Induced | Indomethacin | 30 mg/kg body weight | Oral | Single dose | [2][3] |

| Ischemia/Reperfusion | Ischemia for 30 min, Reperfusion for 60 min | N/A | Surgical | Single event | [1] |

| Chemical-Induced | 0.1 N HCl | 1 ml/100 g body weight | Intragastric instillation | Continuous during reperfusion | [1] |

Table 2: this compound Administration Protocols in Rat Gastritis Models

| Gastritis Model | This compound Dosage | Route of Administration | Frequency/Duration | Outcome Measure | Reference |

| Ischemia/Reperfusion | 30 and 100 mg/kg | Intraperitoneal | Single dose, prior to ischemia | Reduction in mucosal damage score | |

| Platelet-Activating Factor | Not specified | Not specified | Not specified | Inhibition of gastric injury score and thiobarbituric acid-reactive substances | |

| Indomethacin-Induced | 30 and 100 mg/kg | Oral | 5 times | Inhibition of small intestinal mucosal injury |

Experimental Protocols

NSAID (Indomethacin)-Induced Gastritis Model

This protocol describes the induction of acute gastritis using the nonsteroidal anti-inflammatory drug, Indomethacin.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Indomethacin

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles (16-18 gauge)

-

Syringes

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

-

Fasting: Fast the rats for 24 hours before indomethacin administration, with continued free access to water.

-

Indomethacin Preparation: Prepare a suspension of indomethacin in the chosen vehicle at a concentration suitable for administering 30 mg/kg body weight in a volume of 5-10 ml/kg.

-

Gastritis Induction: Administer a single oral dose of indomethacin (30 mg/kg) to each rat using an oral gavage needle.

-

Observation Period: House the rats in individual cages and observe for signs of gastritis. Gastric lesions typically manifest within 4-6 hours after indomethacin administration.

-

Euthanasia and Tissue Collection: At the end of the observation period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

-

Lesion Assessment: Macroscopically examine the gastric mucosa for lesions. The severity of gastritis can be quantified using a lesion scoring system.

This compound Administration via Oral Gavage

This protocol details the procedure for administering this compound to rats.

Materials:

-

This compound

-

Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

-

Oral gavage needles (16-18 gauge)

-

Syringes

-

Weighing scale

Procedure:

-

This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg or 100 mg/kg dose).

-

Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat in one hand, securing the head and neck to prevent movement.

-

Gavage Needle Insertion:

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

-

Gently open the rat's mouth and insert the gavage needle over the tongue and into the esophagus. The needle should pass smoothly without resistance. If the animal struggles or shows signs of respiratory distress, withdraw the needle immediately.

-

-

Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound suspension.

-

Needle Withdrawal: After administration, gently and slowly withdraw the gavage needle.

-

Post-Administration Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for this compound administration in a rat model of gastritis.

Signaling Pathway of this compound's Gastroprotective Effects

Caption: Signaling pathways involved in this compound's gastroprotective effects.

References

- 1. Preventive effect of this compound on gastric lesions induced by ischemia-reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indomethacin-induced gastric damage in rats and the protective effect of donkey milk - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rebamipide Solution Preparation in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Rebamipide solutions for use in a variety of cell culture experiments. This compound is a quinolone derivative with mucosal protective and anti-inflammatory properties, making it a compound of interest in various research fields, including gastroenterology and ophthalmology.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to its use in cell culture applications.

| Parameter | Value | Solvent/Conditions | Reference |

| Molecular Weight | 370.79 g/mol | - | [1] |

| Solubility | ~1 mg/mL | DMSO, Dimethylformamide | [2] |

| 74 mg/mL | DMSO | [1] | |

| ≥10.25 mg/mL | DMSO | [3] | |

| ~0.5 mg/mL | 1:1 DMSO:PBS (pH 7.2) | [2] | |

| Sparingly soluble | Aqueous Buffers | ||

| Slightly soluble | Water, Methanol, Ethanol | ||

| Recommended Stock Solution Concentration | 1-10 mM | DMSO | General Practice |

| Typical Working Concentration | 1 µM - 1 mM | Cell Culture Media | |

| Storage and Stability | ≥ 4 years (Crystalline Solid) | -20°C | |

| Not recommended for more than one day (Aqueous Solution) | 2-8°C |

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (MW: 370.79)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weigh out 3.71 mg of this compound powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add 1 mL of cell culture grade DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C. The crystalline solid is stable for at least 4 years.

2. Preparation of this compound Working Solution in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into cell culture media to achieve the desired final concentration.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile serological pipettes and pipette tips

-

Sterile conical tubes

Procedure:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Determine the final volume of the working solution needed for your experiment.

-

Calculate the volume of the stock solution required to achieve the desired final concentration. For example, to prepare 10 mL of a 100 µM working solution:

-

Use the formula: C1V1 = C2V2

-

(10 mM) * V1 = (0.1 mM) * (10 mL)

-

V1 = 0.01 mL or 10 µL

-

-

Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Important: To avoid precipitation, add the DMSO stock solution to the media while gently vortexing or swirling the tube. This compound is sparingly soluble in aqueous buffers, and a two-step dilution process (first in DMSO, then in aqueous buffer) is recommended.

-

Ensure the final concentration of DMSO in the cell culture medium is not cytotoxic. Typically, a final DMSO concentration of ≤ 0.5% is well-tolerated by most cell lines.

-

The freshly prepared aqueous working solution should be used immediately, as storage for more than one day is not recommended.

Visualizations

This compound Solution Preparation Workflow

References

Application Notes & Protocols: Rebamipide in NSAID-Induced Enteropathy Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their long-term use is associated with significant gastrointestinal complications, including enteropathy, characterized by erosions, ulcers, and bleeding in the small intestine.[1] Unlike NSAID-induced gastropathy, which is primarily managed by proton pump inhibitors (PPIs), NSAID-induced enteropathy is more complex and lacks established, effective treatments.[2] Rebamipide, a mucosal protective agent, has emerged as a promising therapeutic agent for preventing and treating NSAID-induced small intestinal injury.[2][3] It has been shown to be effective in both clinical and animal studies by regulating prostaglandins, inhibiting reactive oxygen species, and suppressing inflammation.[4] These application notes provide a summary of the use of this compound in animal models of NSAID-induced enteropathy, including detailed experimental protocols and a summary of key findings.

Mechanism of Action of this compound in NSAID-Induced Enteropathy this compound exerts its protective effects on the small intestine through multiple mechanisms:

-

Reduction of Intestinal Permeability: this compound strengthens the mucosal barrier, reducing the increased intestinal permeability caused by NSAIDs. It helps restore the integrity of tight junctions between epithelial cells.

-

Anti-inflammatory Effects: this compound has been shown to suppress the inflammatory cascade. One key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.

-

Antioxidant Properties: The drug reduces oxidative stress in the intestinal mucosa by decreasing malondialdehyde (MDA) content and myeloperoxidase (MPO) activity, which are markers for lipid peroxidation and neutrophil infiltration, respectively.

-

Modulation of Gut Microbiota: NSAIDs can cause an imbalance in the intestinal flora (dysbiosis). This compound helps to restore a healthier microbial composition, for instance by increasing the population of beneficial bacteria like Lactobacillus.

Caption: NSAID and this compound signaling pathway.

Experimental Protocols

This section details standardized protocols for inducing and evaluating NSAID enteropathy in animal models and for testing the efficacy of this compound.

Caption: General workflow for animal studies.

Protocol 1: Diclofenac-Induced Enteropathy in Rats

This protocol is adapted from models described in the literature.

-

Animals: Male Sprague-Dawley or Wistar rats (40-weeks old for chronic models, younger for acute), weighing 200-250g.

-

Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, 50-60% humidity) with free access to standard chow and water.

-

Grouping (Example):

-

Group 1: Control (Vehicle)

-

Group 2: Diclofenac (7.5 mg/kg, twice daily)

-

Group 3: Diclofenac (7.5 mg/kg, twice daily) + this compound (e.g., 300 mg/kg, once daily)

-

-

Induction and Treatment:

-

Administer this compound or vehicle orally (intragastric gavage) once daily.

-

One hour after this compound/vehicle administration, administer diclofenac sodium (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally twice daily for the desired period (e.g., 5-14 days).

-

-

Assessment of Intestinal Damage:

-

Euthanize animals 12-24 hours after the final NSAID dose.

-

Immediately excise the small intestine, open it along the anti-mesenteric border, and rinse with cold saline.

-

Macroscopic Scoring: Score the intestine for hemorrhagic lesions, ulcers, and strictures. The total length of ulcerations can be measured.

-

Histological Analysis: Collect tissue sections from the jejunum and ileum, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, villous atrophy, and crypt hyperplasia.

-

-

Biochemical Assays:

-

Homogenize intestinal tissue samples for analysis.

-

Myeloperoxidase (MPO) Activity: Measure as an index of neutrophil infiltration.

-

Malondialdehyde (MDA) Levels: Measure as an indicator of lipid peroxidation.

-

Cytokine Levels: Measure levels of TNF-α, IL-1β, etc., using ELISA kits.

-

Protocol 2: Indomethacin-Induced Enteropathy in Mice

This protocol is based on common models used to study acute intestinal injury.

-

Animals: Male C57BL/6 or Kunming mice, 6-8 weeks old, weighing 20-25g.

-

Acclimatization: As described in Protocol 1.

-

Grouping (Example):

-

Group 1: Control (Vehicle)

-

Group 2: Indomethacin (10 mg/kg)

-

Group 3: Indomethacin (10 mg/kg) + this compound (e.g., 100 mg/kg)

-

-

Induction and Treatment:

-

Administer this compound or vehicle orally.

-

After a set pre-treatment time (e.g., 1-4 hours), administer indomethacin (suspended in 0.5% carboxymethylcellulose) orally or via subcutaneous injection.

-

-

Assessment of Intestinal Damage:

-

Euthanize animals 24 hours after indomethacin administration.

-

Perform macroscopic, histological, and biochemical assessments as detailed in Protocol 1.

-

-

Intestinal Permeability Assay (Optional):

-

Four hours before euthanasia, orally administer FITC-dextran (4 kDa).

-

Collect blood via cardiac puncture at the time of sacrifice.

-

Measure the fluorescence of the plasma to determine the concentration of FITC-dextran that has passed from the gut into the circulation.

-

Data Presentation: Summary of this compound Efficacy

The following tables summarize quantitative data from studies evaluating this compound in animal models of NSAID-induced enteropathy.

Table 1: Effect of this compound on Biochemical Markers in Diclofenac-Induced Enteropathy in Mice Data extracted from a study where diclofenac (2.5 mg/kg) was administered for 3 days. This compound was given 4 hours after diclofenac.

| Treatment Group | This compound Dose (mg/kg) | Small Intestinal MDA (nmol/mg protein) | Small Intestinal MPO (U/g) |

| Control | - | 0.97 ± 0.28 | 0.159 ± 0.025 |

| Diclofenac | - | 1.65 ± 0.32 | 0.236 ± 0.027 |

| Diclofenac + this compound | 100 | Data not specified | Data not specified |

| Diclofenac + this compound | 200 | Data not specified | Data not specified |

| Diclofenac + this compound | 400 | Significantly reduced | Significantly reduced |

(Note: The referenced study states significant reduction with this compound but does not provide specific mean ± SD values for all dose groups in the abstract/summary available. The table reflects the direction of the effect.)

Table 2: Healing Effect of this compound in Patients with NSAID-Induced Enteropathy While not an animal model, this clinical trial data provides crucial context for the translational relevance of the research. Patients received treatment for 4 weeks.

| Parameter | This compound Group (100 mg, 3x daily) | Placebo Group | P-value |

| Change in Number of Erosions | -2.5 ± 3.4 | 2.1 ± 3.9 | < 0.0001 |

| Change in Number of Ulcers | -0.5 ± 1.6 | 0.1 ± 0.7 | 0.024 |

| Change in Serum Total Protein | 0.06 ± 0.36 | -0.27 ± 0.34 | 0.0005 |

Conclusion Animal models are indispensable tools for investigating the pathogenesis of NSAID-induced enteropathy and for the preclinical evaluation of potential therapeutic agents. This compound has consistently demonstrated a protective effect in these models, primarily through the reinforcement of the mucosal barrier, and its anti-inflammatory and antioxidant activities. The protocols and data presented here provide a framework for researchers to design and conduct studies to further explore the therapeutic potential of this compound and other novel compounds for this challenging clinical condition.

References

- 1. The effect of this compound on non-steroidal anti-inflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: EFFECTIVE DRUG PREVENTION OF NSAID ENTEROPATHY IS POSSIBLE | Moroz | Modern Rheumatology Journal [mrj.ima-press.net]

- 3. A randomized, double-blinded, placebo-controlled, multicenter trial, healing effect of this compound in patients with low-dose aspirin and/or non-steroidal anti-inflammatory drug induced small bowel injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of this compound on non-steroidal antiinflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Rebamipide in H. pylori Co-culture Systems with Gastric Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of rebamipide on gastric epithelial cells in a Helicobacter pylori (H. pylori) co-culture system. The protocols outlined below are based on established methodologies from various studies and are intended to serve as a foundational resource for researchers in this field.

Introduction